molecular formula C17H14N2O3 B12607262 4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile CAS No. 917895-14-8

4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile

Cat. No.: B12607262
CAS No.: 917895-14-8
M. Wt: 294.30 g/mol
InChI Key: OOBLIKSYHAHWGP-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile typically involves the reaction of 4-cyanophenol with 2,2-bis(chloromethyl)propane-1,3-diol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-cyanophenol attack the chloromethyl groups, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. For instance, its nitrile groups can interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

917895-14-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-[3-(4-cyanophenoxy)-2-hydroxypropoxy]benzonitrile

InChI

InChI=1S/C17H14N2O3/c18-9-13-1-5-16(6-2-13)21-11-15(20)12-22-17-7-3-14(10-19)4-8-17/h1-8,15,20H,11-12H2

InChI Key

OOBLIKSYHAHWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(COC2=CC=C(C=C2)C#N)O

Origin of Product

United States

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